1-(5-Chloro-3-fluoropyridin-2-yl)cyclopropan-1-amine

Vue d'ensemble

Description

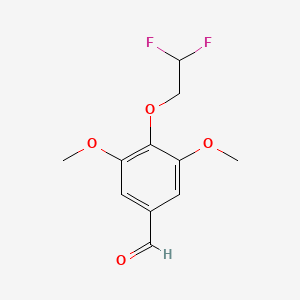

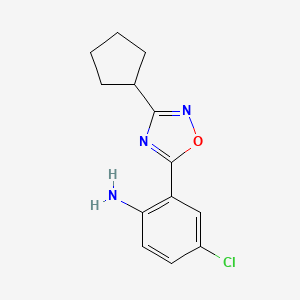

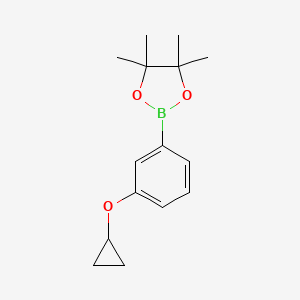

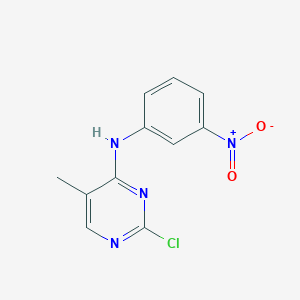

1-(5-Chloro-3-fluoropyridin-2-yl)cyclopropan-1-amine (CAS# 1266157-97-4) is a research chemical compound used for organic synthesis . It has a molecular weight of 186.61 and a molecular formula of C8H8ClFN2 .

Molecular Structure Analysis

The compound has a complex structure with a cyclopropane ring attached to a 5-chloro-3-fluoropyridin-2-yl group . The canonical SMILES representation of the molecule is C1CC1(C2=C(C=C(C=N2)Cl)F)N .Physical And Chemical Properties Analysis

The compound has a number of computed properties. It has a covalently-bonded unit count of 1, a heavy atom count of 12, a hydrogen bond acceptor count of 3, and a hydrogen bond donor count of 1 . Its topological polar surface area is 38.9Ų, and it has a rotatable bond count of 1 .Applications De Recherche Scientifique

Chemoselective Functionalization Research on 5-bromo-2-chloro-3-fluoropyridine, a compound closely related to 1-(5-Chloro-3-fluoropyridin-2-yl)cyclopropan-1-amine, has demonstrated its potential in chemoselective functionalization. This process involves selective bromide substitution in the presence of palladium catalysts, and the reaction's chemoselectivity can be reversed under neat conditions without palladium catalysis (Stroup, Szklennik, Forster, & Serrano-Wu, 2007).

Synthesis of Novel Compounds The cascade cyclization of fluoroalkyl alkynylimines with primary amines, including derivatives similar to 1-(5-Chloro-3-fluoropyridin-2-yl)cyclopropan-1-amine, has been adapted for synthesizing novel compounds. This method has been instrumental in creating 4-amino-5-fluoropicolinates, leading to new structures with potential applications as herbicides (Johnson, Renga, Galliford, Whiteker, & Giampietro, 2015).

Catalyst-Free Amination The catalyst-free amination of related compounds like 2-fluoropyridine has been explored. Amines, especially those without secondary alkyl substituents, react with 2-fluoropyridine, yielding derivatives like N-(pyridin-2-yl) in moderate to good yields. This method's simplicity and efficiency make it relevant for synthesizing various aminopyridine derivatives (Abel et al., 2015).

Synthesis of Antitumor Agents The synthesis and study of structure-activity relationships of compounds related to 1-(5-Chloro-3-fluoropyridin-2-yl)cyclopropan-1-amine have led to the development of potential antitumor agents. For example, a series of 7-substituted 6-fluoro-1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine-3-carboxylic acids exhibited cytotoxic activity, suggesting the potential of such compounds in cancer treatment (Tsuzuki et al., 2004).

Synthesis of Antibacterials Research has been conducted on synthesizing novel quinolonecarboxylic acid antibacterials, showing potent activity against Gram-positive pathogens. This includes methicillin-resistant Staphylococcus aureus (MRSA) and penicillin-resistant Streptococcus pneumoniae (PRSP). The structural derivatives of 1-(5-Chloro-3-fluoropyridin-2-yl)cyclopropan-1-amine in this context highlight its importance in developing new antibacterial agents (Inagaki et al., 2003).

Propriétés

IUPAC Name |

1-(5-chloro-3-fluoropyridin-2-yl)cyclopropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClFN2/c9-5-3-6(10)7(12-4-5)8(11)1-2-8/h3-4H,1-2,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSJSUKUTWFKXEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=C(C=C(C=N2)Cl)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(5-Chloro-3-fluoropyridin-2-yl)cyclopropan-1-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-4-yl}methanamine](/img/structure/B1425592.png)